5-Bromopyrimidin-4-carbonsäure

Übersicht

Beschreibung

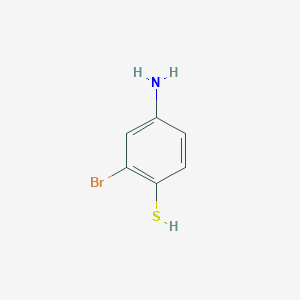

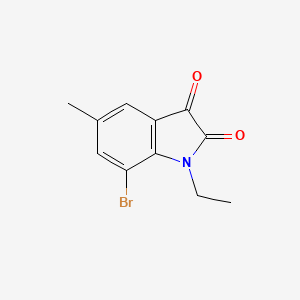

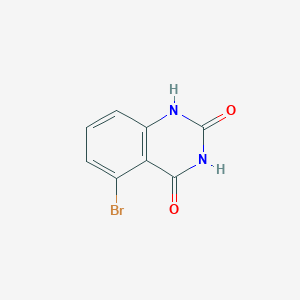

5-Bromopyrimidine-4-carboxylic acid is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives. It is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 4th position on the pyrimidine ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 5-bromopyrimidine derivatives has been explored through various methods. For instance, 5-bromo-2-iodopyrimidine has been synthesized as an intermediate in palladium-catalyzed cross-coupling reactions, which is a testament to the versatility of bromopyrimidines in convergent syntheses of substituted pyrimidine compounds . Additionally, the regioselective reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . These methods highlight the reactivity of bromopyrimidines and their utility in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Bromopyrimidines are reactive intermediates that can undergo various chemical reactions. They have been used in palladium-catalyzed C-C coupling reactions as well as nucleophilic aromatic substitution of hydrogen (SNH) reactions . The reactivity of these compounds is further demonstrated by their ability to undergo regioselective displacement reactions with ammonia and secondary amines , as well as electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives are closely related to their molecular structure. Spectroscopic characterization, including FT-IR, FT-Raman, NMR, and UV spectroscopy, has been employed to study these properties . The crystal packing and stability of these compounds are influenced by hydrogen bonding and π-π stacking interactions, as observed in the crystal structure analyses . Additionally, the reactivity and potential applications of these compounds can be inferred from their molecular electrostatic potential (MEP) surface maps and Natural Bond Orbital (NBO) analyses .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

5-Bromopyrimidin-4-carbonsäure: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sein Bromatom und seine Carbonsäuregruppe machen es zu einem vielseitigen Reagenz für den Aufbau komplexer Moleküle. Es kann verschiedene chemische Reaktionen eingehen, darunter Substitution, Kupplung und als Baustein für heterocyclische Verbindungen .

Nanotechnologie

In der Nanotechnologie können Carbonsäuren wie This compound die Oberfläche von Nanopartikeln modifizieren. Diese Modifikation kann die Dispersion und Einarbeitung von Nanopartikeln in andere Materialien verbessern, was entscheidend für die Herstellung von Nanoverbundwerkstoffen mit verbesserten Eigenschaften ist .

Polymerscience

Carbonsäuren werden in der Polymerscience als Monomere, Additive oder Katalysatoren verwendet. This compound könnte potenziell an der Synthese von Polymeren beteiligt sein oder als funktionelle Gruppe dienen, die die weitere Modifikation von polymeren Materialien ermöglicht .

Pharmazeutische Industrie

Als Zwischenprodukt in der pharmazeutischen Synthese kann This compound zur Herstellung verschiedener medizinischer Verbindungen beitragen. Seine Struktur ist geeignet, das Rückgrat vieler Arzneimittelmoleküle zu bilden, insbesondere solcher, die einen Pyrimidinring als Teil ihrer aktiven Einheit enthalten .

Pflanzenschutzmittelproduktion

In der Pflanzenschutzmittelindustrie sind Zwischenprodukte wie This compound für die Entwicklung neuer Pestizide und Herbizide unerlässlich. Seine Reaktivität kann zur Bildung von Verbindungen führen, die auf spezifische Weise mit biologischen Systemen interagieren, um Nutzpflanzen zu schützen .

Farbstoffindustrie

Die Farbstoffindustrie benötigt oft komplexe organische Moleküle, und This compound kann als Vorläufer für die Farbstoffsynthese dienen. Seine molekulare Struktur ermöglicht die Einführung verschiedener Substituenten, die die Farbeigenschaften des resultierenden Farbstoffs verändern können .

Safety and Hazards

Wirkmechanismus

Mode of Action

Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . This suggests that the compound might interact with its targets through a similar mechanism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromopyrimidine-4-carboxylic acid . For instance, its storage temperature is recommended to be at refrigerator levels .

Biochemische Analyse

Biochemical Properties

5-Bromopyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic displacement reactions under microwave irradiation . Additionally, it undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . These interactions suggest that 5-Bromopyrimidine-4-carboxylic acid can be a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of heteroaryl derivatives.

Cellular Effects

The effects of 5-Bromopyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nucleophiles can lead to significant changes in cellular activities, potentially affecting the synthesis of nucleic acids and proteins . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

At the molecular level, 5-Bromopyrimidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s ability to undergo nucleophilic displacement and metallation reactions suggests that it can form stable complexes with various biomolecules, thereby influencing their activity . These mechanisms provide insights into how 5-Bromopyrimidine-4-carboxylic acid can be utilized in biochemical research and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromopyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopyrimidine-4-carboxylic acid is relatively stable under standard storage conditions, but its reactivity can vary depending on the experimental setup . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of 5-Bromopyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that high doses of similar compounds can cause respiratory and skin irritation . Therefore, it is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

5-Bromopyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in nucleophilic displacement and metallation reactions suggests that it can participate in the synthesis and degradation of nucleotides and other essential biomolecules . Understanding these pathways is crucial for elucidating the compound’s biochemical functions and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 5-Bromopyrimidine-4-carboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can significantly impact its activity and function . These transport mechanisms are vital for understanding how 5-Bromopyrimidine-4-carboxylic acid exerts its effects in different biological contexts.

Subcellular Localization

The subcellular localization of 5-Bromopyrimidine-4-carboxylic acid is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with nucleophiles and metallation reactions could localize it to the nucleus or other organelles involved in nucleic acid synthesis . Understanding its subcellular distribution is essential for elucidating its precise biochemical roles.

Eigenschaften

IUPAC Name |

5-bromopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZBITVSVYFOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612504 | |

| Record name | 5-Bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64224-60-8 | |

| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

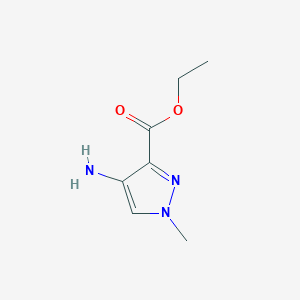

Q1: What are some of the derivatives of 5-Bromopyrimidine-4-carboxylic acid synthesized in the research, and what is their significance?

A1: The research focuses on synthesizing various derivatives of 5-Bromopyrimidine-4-carboxylic acid, specifically 2-methylthio-5-bromopyrimidine-4-carboxylic acid thiosemicarbazides, 3-pyrimidyl-1,2,4-4H-triazoles, and 2-arylamino-1,3,4-thiadiazoles []. These types of heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Further research and characterization of these derivatives could potentially lead to the development of new drugs with improved pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)